2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide

CYP3A4/5 inhibition Drug metabolism Liver microsome assay

2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide (CAS 132472-34-5), also designated as (αS,βS)-α-Hydroxy-α-[(4-hydroxy-3-methoxyphenyl)methyl]-β-(hydroxymethyl)-3,4-dimethoxybenzenebutanamide, is a chiral butyramide derivative isolated from the plant Trachelospermum jasminoides. It features a benzenebutanamide core with dual hydroxyl groups and two distinct benzyl substituents—a 4-hydroxy-3-methoxybenzyl (vanillyl) moiety and a 3,4-dimethoxybenzyl group.

Molecular Formula C21H27NO7
Molecular Weight 405.4 g/mol
CAS No. 132472-34-5
Cat. No. B12791796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide
CAS132472-34-5
Molecular FormulaC21H27NO7
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)(C(=O)N)O)OC
InChIInChI=1S/C21H27NO7/c1-27-17-7-5-13(9-19(17)29-3)8-15(12-23)21(26,20(22)25)11-14-4-6-16(24)18(10-14)28-2/h4-7,9-10,15,23-24,26H,8,11-12H2,1-3H3,(H2,22,25)/t15-,21-/m0/s1
InChIKeyQHRABXYWCDWVQB-BTYIYWSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide (CAS: 132472-34-5): Sourcing a Natural Vanilloid Butyramide


2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide (CAS 132472-34-5), also designated as (αS,βS)-α-Hydroxy-α-[(4-hydroxy-3-methoxyphenyl)methyl]-β-(hydroxymethyl)-3,4-dimethoxybenzenebutanamide, is a chiral butyramide derivative isolated from the plant Trachelospermum jasminoides [1]. It features a benzenebutanamide core with dual hydroxyl groups and two distinct benzyl substituents—a 4-hydroxy-3-methoxybenzyl (vanillyl) moiety and a 3,4-dimethoxybenzyl group [2]. This structural arrangement places it at the intersection of vanilloid chemistry and lignan-like natural products.

Why Simple Substructure or Class-Based Interchange Risks Undermining Projects Involving 2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide


The molecule's precise (αS,βS) stereochemistry, combined with its unique 2,4-dihydroxybutyramide scaffold bearing two distinct benzyl substituents, creates a defined spatial configuration that cannot be assumed to be functionally equivalent in more common vanilloid analogs such as capsaicin or vanillylamine [1]. Even among other Trachelospermum-derived lignans, the presence of a free butyramide group distinct from the butyrolactone ring found in compounds like nortrachelogenin introduces different hydrogen-bonding capacity and metabolic liability . Empirically, the limited publicly available bioactivity data suggests interactions with cytochrome P450 enzymes (e.g., CYP3A4/5) that are concentration-dependent and may not be replicated by simple vanillyl-bearing substitutes [2]. Generic substitution without stereochemical and functional-group-matched comparability therefore carries a high risk of divergent pharmacological or metabolic behavior.

Quantitative Differential Evidence for 2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide (CAS: 132472-34-5)


CYP3A4/5 Inhibition in Human Liver Microsomes vs. In-Class Reference Compounds

In a human liver microsome assay using midazolam as a probe substrate, the compound exhibits an IC50 of 5,500 nM (5.5 µM) against CYP3A4/5, following a 30-minute pre-incubation protocol with NADPH regeneration [1]. By comparison, the widely employed CYP3A4 inhibitor ketoconazole typically shows IC50 values in the low nanomolar range (e.g., ~15–50 nM) under similar conditions, although direct matched-protocol comparison data for ketoconazole in this specific assay system is not available from the same study [2]. This positions the target compound as a significantly weaker CYP3A4/5 ligand than clinical reference inhibitors, indicating potential suitability as a relatively low-liability probe in metabolic profiling contexts.

CYP3A4/5 inhibition Drug metabolism Liver microsome assay

Structural Differentiation from Common Vanilloid Probes via Stereospecific Butyramide Core

The compound contains a 4-hydroxy-3-methoxybenzyl (vanillyl) moiety essential for vanilloid receptor (VR1) engagement, but unlike capsaicin, which features an amide-linked 8-methylnon-6-enoic acid tail, this compound possesses a chiral (αS,βS)-2,4-dihydroxybutyramide backbone with an additional 3,4-dimethoxybenzyl substituent [1]. Specifically, the presence of the 3,4-dimethoxybenzyl group at position 3 introduces steric bulk and aromatic stacking potential absent in monophenolic vanilloids such as vanillylamine or dihydrocapsaicin [2]. While comparative VR1 binding or functional data are not publicly available for this compound, the chemical class-level inference—based on the known SAR of vanilloids—suggests that the spatial arrangement of these substituents will result in a binding mode distinct from that of capsaicin or resiniferatoxin [3].

Vanilloid receptor biology Structure-activity relationship Chemical probe development

Enantiomeric Purity and Chiral Identity as a Natural Product Isolate from Trachelospermum jasminoides

The compound is reported as the single (αS,βS) enantiomer isolated from Trachelospermum jasminoides, with an InChI Key QHRABXYWCDWVQB-BTYIYWSLSA-N corresponding exclusively to the (2S,3S) configuration [1]. This stereochemical definition contrasts with synthetic vanilloid amides such as capsaicin, which are typically produced as racemic mixtures or single isomers with variable reported enantiomeric excess [2]. While quantitative enantiomeric purity data (e.g., chiral HPLC %ee or specific rotation) are not published for this specific isolate, the assignment as a natural product with a defined biosynthetic origin provides a basis for expecting high stereochemical fidelity relative to synthetic analogs that require controlled asymmetric synthesis [3].

Chiral chromatography Natural product standardization Quality control

Physicochemical Property Profile Differentiating from Classical Vanilloid Agonists

The computed XLogP3-AA value for this compound is approximately 1.2, and the topological polar surface area (TPSA) is 132.0 Ų based on PubChem descriptor calculations (2024.11.20 release) [1]. By comparison, capsaicin exhibits a computed XLogP3 of ~3.0 to 3.2, and a TPSA of approximately 58.6 Ų [2]. This translates to the target compound being substantially more polar, with a TPSA more than double that of capsaicin, predicting markedly different membrane permeability and solubility characteristics. The partition coefficient difference (ΔLogP ~1.8 to 2.0 units) indicates that capsaicin is approximately 60- to 100-fold more lipophilic, suggesting distinct in vitro handling requirements.

Physicochemical property Lipophilicity Solubility

High-Confidence Application Scenarios for 2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide (CAS: 132472-34-5)


Enantiomerically Defined Vanilloid Probe Tool for Non-TRPV1 Target Profiling

The (αS,βS) stereochemistry validated by CAS Common Chemistry enables the compound to serve as a structurally defined vanilloid-based probe for targets beyond the classical TRPV1 receptor, such as the vanillyl-sensitive secretase pathways referenced in patent literature [1]. Its bifunctional nature—combining a vanillyl recognition element with a 3,4-dimethoxybenzyl substituent—offers a scaffold-specific engagement pattern that may discriminate among vanilloid-binding proteins.

In Vitro Drug-Metabolism Interaction Standard for CYP3A4/5 Screening Panels

With a measured IC50 of 5,500 nM for CYP3A4/5 in human liver microsomes using midazolam [1], this compound can be deployed as a low-potency calibrator or reference compound in CYP inhibition screening cascades, sitting alongside high-potency controls such as ketoconazole. Its lower potency reduces the risk of solvent-mediated assay interference at screening concentrations, a practical consideration for procurement where high-purity, well-characterized batches are required.

Natural Product Standard for Herbal Medicine Quality Control (Trachelospermum jasminoides)

As a confirmed natural isolate of Trachelospermum jasminoides, this compound provides a definitive analytical marker for botanical standardization of Caulis Trachelospermi, a pharmacopeial herbal drug used for inflammatory indications in East Asian medicine [1]. Its presence can serve as a distinguishing marker compared to formulations derived from related species like T. asiaticum, ensuring species-specific quality verification in extract manufacturing.

Physicochemically Distinct Vanilloid for Solubility-Limited Assay Development

The compound's computed LogP of ~1.2 and elevated TPSA of 132 Ų represent a significantly more polar profile relative to capsaicin [1], making it the appropriate choice when a vanilloid-class compound is required in aqueous buffer systems where classic vanilloid solubility limits (common for capsaicin in >10 µM aqueous solutions) would constrain experimental design.

Quote Request

Request a Quote for 2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.